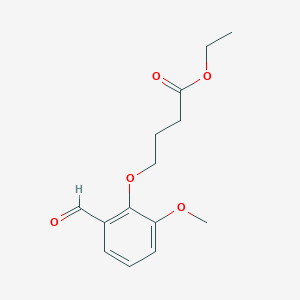

Ethyl 4-(2-formyl-6-methoxyphenoxy)butanoate

Description

Ethyl 4-(2-formyl-6-methoxyphenoxy)butanoate (CAS 1281669-02-0, molecular formula C₁₄H₁₈O₅) is a synthetic organic compound characterized by a phenoxy core substituted with a formyl group at the 2-position, a methoxy group at the 6-position, and a butanoate ester side chain. Its structure combines aromatic and aliphatic functionalities, making it a versatile intermediate in organic synthesis. The formyl group (-CHO) offers reactivity for condensation or nucleophilic addition reactions, while the methoxy (-OCH₃) and ester (-COOEt) groups enhance solubility in organic solvents and influence electronic properties. This compound is primarily utilized in pharmaceutical and agrochemical research for constructing complex heterocycles or functionalized aromatic systems .

Properties

Molecular Formula |

C14H18O5 |

|---|---|

Molecular Weight |

266.29 g/mol |

IUPAC Name |

ethyl 4-(2-formyl-6-methoxyphenoxy)butanoate |

InChI |

InChI=1S/C14H18O5/c1-3-18-13(16)8-5-9-19-14-11(10-15)6-4-7-12(14)17-2/h4,6-7,10H,3,5,8-9H2,1-2H3 |

InChI Key |

WXBBRJFEEXRMOE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCCOC1=C(C=CC=C1OC)C=O |

Origin of Product |

United States |

Preparation Methods

Alkylation of Substituted Phenol with Ethyl 4-Bromobutanoate

A common and effective method involves the reaction of 2-formyl-6-methoxyphenol with ethyl 4-bromobutanoate in the presence of a base such as potassium carbonate or cesium carbonate in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetone. The reaction is typically conducted at room temperature or under reflux conditions for several hours to ensure complete conversion.

| Parameter | Details |

|---|---|

| Phenol substrate | 2-formyl-6-methoxyphenol |

| Alkylating agent | Ethyl 4-bromobutanoate |

| Base | Potassium carbonate or cesium carbonate |

| Solvent | DMF or acetone |

| Temperature | Room temperature to reflux (~20–80 °C) |

| Reaction time | 1–6 hours |

| Work-up | Aqueous quench, extraction with dichloromethane, drying over MgSO4 |

| Purification | Column chromatography or recrystallization |

This method yields this compound with moderate to high yields (typically 70–95%) depending on reaction optimization.

Esterification Route (Alternative)

In some cases, the compound can be prepared by esterification of the corresponding 4-(2-formyl-6-methoxyphenoxy)butanoic acid with ethanol under acidic catalysis (e.g., sulfuric acid or p-toluenesulfonic acid) and reflux conditions. This method is less common for this specific compound but is a standard approach for ester formation.

| Parameter | Details |

|---|---|

| Acid substrate | 4-(2-formyl-6-methoxyphenoxy)butanoic acid |

| Alcohol | Ethanol |

| Catalyst | Concentrated sulfuric acid or p-toluenesulfonic acid |

| Temperature | Reflux (~78 °C) |

| Reaction time | Several hours (4–8 h) |

| Work-up | Neutralization, extraction, drying |

| Purification | Distillation or chromatography |

This method requires prior synthesis of the acid intermediate and careful control of reaction conditions to avoid side reactions such as polymerization or oxidation of the formyl group.

Synthesis of the Phenol Intermediate

The 2-formyl-6-methoxyphenol intermediate can be synthesized from vanillin derivatives or related substituted phenols by selective formylation and methylation steps. For example, vanillin (4-hydroxy-3-methoxybenzaldehyde) can be regioselectively modified to shift substituents to the desired positions, or protected/deprotected to achieve the 2-formyl-6-methoxy substitution pattern.

Use of Cesium Carbonate in Acetone

A specific example from literature describes the use of cesium carbonate as a base in acetone solvent for the alkylation of 5-iodovanillin with ethyl bromoacetate to form related phenoxy esters, which can be adapted for the synthesis of this compound by substituting the appropriate phenol and alkylating agent.

Reaction Mechanism Insights

- The phenolic oxygen is deprotonated by the base to form a phenolate ion, which is a strong nucleophile.

- The phenolate attacks the electrophilic carbon of the alkyl bromide (ethyl 4-bromobutanoate), displacing bromide and forming the ether linkage.

- The formyl group remains intact under these conditions, but care must be taken to avoid conditions that could oxidize or reduce it.

Purification and Characterization

- The crude product is typically purified by silica gel column chromatography using dichloromethane or ethyl acetate mixtures as eluents.

- Characterization is performed by NMR spectroscopy (1H and 13C), confirming the presence of the formyl proton (~9.8 ppm), methoxy group (~3.9 ppm), and ethyl ester signals.

- Mass spectrometry and IR spectroscopy further confirm molecular weight and functional groups.

Summary Table of Preparation Methods

| Method | Key Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Alkylation with K2CO3 in DMF | 2-formyl-6-methoxyphenol, ethyl 4-bromobutanoate, K2CO3, DMF, RT to reflux, 4–6 h | 85–95 | Most common, high yield, mild conditions |

| Alkylation with Cs2CO3 in acetone | 2-formyl-6-methoxyphenol, ethyl 4-bromobutanoate, Cs2CO3, acetone, reflux, 1 h | ~70–80 | Faster reaction, good yield |

| Esterification of acid | 4-(2-formyl-6-methoxyphenoxy)butanoic acid, ethanol, H2SO4, reflux, 4–8 h | 60–75 | Requires acid intermediate, longer time |

Chemical Reactions Analysis

Ethyl 4-(2-formyl-6-methoxyphenoxy)butanoate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or amines.

Ester Hydrolysis: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Scientific Research Applications

Chemical Synthesis

Ethyl 4-(2-formyl-6-methoxyphenoxy)butanoate serves as an important intermediate in the synthesis of various organic compounds. The compound's structure allows it to participate in numerous chemical reactions, including:

- Condensation Reactions : It can undergo condensation to form more complex molecules, which are often useful in pharmaceuticals.

- Nucleophilic Substitution : The presence of the formyl group makes it a suitable candidate for nucleophilic attack, leading to the formation of diverse derivatives.

Table 1: Comparison of Reactivity with Similar Compounds

| Compound Name | Structural Features | Reactivity |

|---|---|---|

| This compound | Formyl and methoxy groups on phenoxy | High nucleophilicity |

| Ethyl 4-(3-formyl-6-methoxyphenoxy)butanoate | Similar structure but different formyl position | Moderate reactivity |

| Ethyl 4-(4-acetyl-2-methoxyphenoxy)butanoate | Acetyl group instead of formyl | Lower nucleophilicity |

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its potential biological activities. Research indicates that derivatives of this compound may exhibit:

- Antimicrobial Properties : Studies have suggested that certain derivatives can inhibit the growth of bacteria and fungi.

- Anti-inflammatory Effects : Some formulations may reduce inflammation, making them candidates for treating inflammatory diseases.

Case Study: Antimicrobial Activity

In a study published in a peer-reviewed journal, derivatives of this compound were synthesized and tested against various bacterial strains. The results indicated that several compounds displayed significant inhibitory effects, suggesting potential for development into new antimicrobial agents .

Material Science

The compound has applications in material science, particularly in the development of functional materials such as hydrogels. These materials can be engineered for specific properties, including:

- Adhesion : The compound can enhance the adhesion properties of hydrogels used in medical applications.

- Biocompatibility : Research shows that materials incorporating this compound are well-tolerated in biological systems, making them suitable for implants or drug delivery systems.

Environmental Chemistry

This compound is also relevant in environmental chemistry, particularly in studies assessing its degradation and environmental impact. Its chemical stability and reactivity can be studied to understand how it interacts with various environmental factors.

Table 2: Environmental Impact Assessment

| Parameter | Value |

|---|---|

| Stability in Water | Moderate |

| Degradation Rate | Variable depending on conditions |

| Toxicity to Aquatic Life | Low (based on preliminary studies) |

Mechanism of Action

The mechanism of action of Ethyl 4-(2-formyl-6-methoxyphenoxy)butanoate is not well-documented. its functional groups suggest potential interactions with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the methoxy group can engage in hydrogen bonding and other non-covalent interactions. The ethyl ester group can undergo hydrolysis to release the corresponding carboxylic acid, which may further interact with biological molecules .

Comparison with Similar Compounds

Table 1: Key Structural Differences

| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Key Substituents/Modifications |

|---|---|---|---|---|

| This compound | 1281669-02-0 | C₁₄H₁₈O₅ | 266.29 | Saturated butanoate chain |

| Ethyl (2E)-4-(4-bromo-2-formyl-6-methoxyphenoxy)but-2-enoate | 478064-33-4 | C₁₄H₁₅BrO₅ | 343.17 | Unsaturated (E)-but-2-enoate chain; 4-bromo |

Key Observations:

Backbone Unsaturation: The compound from CAS 478064-33-4 features a conjugated double bond in the butenoate chain, which enhances rigidity and may influence UV absorption or participation in cycloaddition reactions. In contrast, the saturated butanoate chain in the target compound offers greater conformational flexibility .

The absence of bromine in the target compound simplifies synthetic pathways but limits its utility in halogen-specific transformations .

Methoxy Group : Both compounds retain the 6-methoxy substituent, which stabilizes the aromatic ring via electron donation and affects regioselectivity in further substitutions .

Physicochemical Properties

- Solubility : The target compound’s saturated chain improves solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to the brominated analog, which may exhibit lower solubility due to increased molecular weight and halogen content .

- Stability : The conjugated double bond in the analog reduces susceptibility to oxidation but may increase photochemical reactivity .

Biological Activity

Ethyl 4-(2-formyl-6-methoxyphenoxy)butanoate is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a unique molecular structure characterized by a formyl group, a methoxy group, and a phenoxy group attached to a butanoate backbone, which may facilitate interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 252.26 g/mol. The presence of functional groups such as the formyl and methoxy groups enhances its reactivity and potential for biological interactions.

This compound is believed to exert its biological effects through several mechanisms:

- Covalent Bond Formation : The formyl group can interact with nucleophilic sites on proteins, potentially altering their function and activity.

- Hydrogen Bonding : The hydroxyphenoxy moiety may participate in hydrogen bonding, influencing the compound's interaction with biological macromolecules.

Biological Activity

Research has indicated that this compound may possess significant biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens, including bacteria and fungi. Its structural features may contribute to its ability to disrupt microbial cell membranes or inhibit essential enzymatic pathways.

- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory potential. In vitro studies demonstrated a reduction in pro-inflammatory cytokine production, suggesting that it may modulate immune responses .

- Cytotoxicity Against Cancer Cells : this compound has shown cytotoxic effects in several cancer cell lines. The mechanism may involve induction of apoptosis or cell cycle arrest, although further studies are needed to elucidate the specific pathways involved .

Case Studies

Several case studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

- Study on Antimicrobial Properties : A study assessed the antimicrobial efficacy of structurally similar compounds against Staphylococcus aureus and Escherichia coli. Results indicated that modifications in the phenolic structure significantly influenced antimicrobial potency, suggesting similar expectations for this compound .

- Anti-inflammatory Research : In an animal model of inflammation, compounds with similar structural features were shown to reduce edema and inflammatory cell infiltration at the site of injury. This indicates a promising avenue for exploring the anti-inflammatory effects of this compound in vivo .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing Ethyl 4-(2-formyl-6-methoxyphenoxy)butanoate under mild reaction conditions?

- Methodological Answer : A common approach involves nucleophilic substitution or esterification reactions. For example, reacting 2-formyl-6-methoxyphenol with ethyl 4-bromobutanoate in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF at 60–80°C. Monitoring reaction progress via TLC or LC-MS ensures completion . Alternatively, catalytic acid (e.g., acetic acid) in methanol at room temperature can facilitate ester formation, as seen in analogous syntheses of ethyl benzo[d]imidazole derivatives .

Q. How can the purity and identity of this compound be validated during synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC/LC-MS : To assess purity (>95%) and confirm molecular ion peaks matching the expected m/z (e.g., calculated molecular weight: ~280 g/mol).

- 1H NMR : Prepare a sample in deuterated methanol (CD₃OD) with tetramethylsilane (TMS) as an internal reference. Key signals include the formyl proton (δ 9.8–10.2 ppm), methoxy group (δ 3.7–3.9 ppm), and ester carbonyl (δ 4.1–4.3 ppm for –OCH₂CH₃) .

Q. What storage conditions are optimal for maintaining the stability of this compound?

- Methodological Answer : Store at –20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis of the ester group or oxidation of the formyl moiety. Stability studies using accelerated degradation conditions (e.g., 40°C/75% RH for 4 weeks) can assess shelf life, with periodic LC-MS analysis to detect decomposition .

Q. How should researchers address stereochemical considerations in naming and synthesis?

- Methodological Answer : The compound lacks chiral centers but may exhibit conformational isomerism. Apply IUPAC nomenclature rules, prioritizing the longest carbon chain (butanoate) and substituents (2-formyl-6-methoxyphenoxy). For stereoisomeric analogs (e.g., substituted derivatives), use (R/S) descriptors and validate configurations via circular dichroism (CD) or X-ray crystallography .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data (e.g., NMR or IR) for this compound?

- Methodological Answer :

- NMR Conflicts : Re-run spectra with higher field strength (e.g., 400 MHz vs. 300 MHz) to resolve overlapping peaks. Use 2D NMR (COSY, HSQC) to assign proton-carbon correlations, especially for aromatic protons near the methoxy group (δ 6.5–7.5 ppm) .

- IR Anomalies : Compare experimental carbonyl stretches (ester C=O: ~1740 cm⁻¹; formyl C=O: ~1680 cm⁻¹) with computational simulations (DFT/B3LYP) to identify unexpected absorptions caused by impurities .

Q. What strategies are effective for identifying and quantifying synthetic by-products or impurities?

- Methodological Answer :

- LC-MS/MS : Use a C18 column with gradient elution (acetonitrile/water + 0.1% formic acid) to separate impurities. Quantify using external calibration curves.

- Isolation via Prep-HPLC : Collect fractions of unknown peaks and characterize via high-resolution MS and NMR. Common impurities may include unreacted phenol or ester hydrolysis products (e.g., 4-(2-formyl-6-methoxyphenoxy)butanoic acid) .

Q. How can reaction yields be optimized for large-scale synthesis without compromising purity?

- Methodological Answer :

- Solvent Screening : Test alternatives to DMF (e.g., THF, acetonitrile) to improve solubility and reduce side reactions.

- Catalytic Systems : Optimize base/catalyst ratios (e.g., K₂CO₃ with a phase-transfer catalyst like tetrabutylammonium bromide) to enhance nucleophilic displacement efficiency.

- Process Monitoring : Use in-line FTIR or Raman spectroscopy to track reaction progress in real time, adjusting temperature or reagent addition dynamically .

Q. What computational methods are suitable for predicting physicochemical properties (e.g., LogP, solubility) of this compound?

- Methodological Answer :

- LogP Prediction : Use software like MarvinSketch or ChemAxon to calculate partition coefficients based on fragment contributions (experimental LogP ~3.2). Validate via shake-flask experiments (octanol/water partitioning) .

- Solubility Modeling : Apply the General Solubility Equation (GSE) using melting point data (if available) and Hansen solubility parameters to identify compatible solvents (e.g., DMSO, ethanol) .

Q. How can researchers design stability-indicating assays for this compound under varying pH conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 60°C for 24 hours. Analyze degradation products via LC-MS to identify pH-sensitive functional groups (e.g., formyl or ester moieties).

- Kinetic Analysis : Use Arrhenius plots to extrapolate degradation rates at room temperature from accelerated stability data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.